molecular formula C9H12ClNO B106966 Chroman-3-amine hydrochloride CAS No. 18518-71-3

Chroman-3-amine hydrochloride

Cat. No. B106966
CAS RN: 18518-71-3
M. Wt: 185.65 g/mol
InChI Key: NSLATPDKWVAAIL-UHFFFAOYSA-N
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Description

Chroman-3-amine hydrochloride is a chemical compound that is part of the chroman family, which is characterized by a 2H-chromene skeleton. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chroman core is a common motif in natural products and pharmaceuticals, and its derivatives, such as chroman-3-amine, are often explored for their biological activities and chemical properties .

Synthesis Analysis

The synthesis of chroman-3-amine derivatives can be achieved through various methods. For instance, 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones can react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones, which can further react with amines to form 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones . Additionally, the synthesis of drug-like functionalized spiro[chroman-3,3'-indolin]-2'-ones with high diastereo- and enantioselectivities has been reported using aminal-catalysis, demonstrating the versatility of chroman-3-amine derivatives in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of chroman-3-amine derivatives can be complex, with the potential for multiple stereocenters and functional groups. For example, the synthesis of spiro[chroman-3,3'-indolin]-2'-ones involves the creation of three contiguous stereocenters . The structural characterization of chromium complexes with chroman-3-amine ligands has also been performed, providing insights into the coordination chemistry and molecular geometry of these compounds .

Chemical Reactions Analysis

Chroman-3-amine derivatives can undergo a variety of chemical reactions. For instance, 3-substituted chromones can react with hydroxylamine to yield products such as 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione . Additionally, 3-cyanochromones can react with primary aromatic amines to form 2-amino-3-(aryliminomethyl)chromones, showcasing the reactivity of the chroman-3-amine scaffold towards nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-3-amine derivatives can be influenced by their molecular structure and substituents. For example, the synthesis and characterization of cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines have been described, with proton magnetic resonance spectra providing information on configurations and preferred conformations . The reactivity of 3-(aryliminomethyl)chromones with amines, alcohols, and thiols further illustrates the diverse chemical behavior of these compounds .

Scientific Research Applications

Synthesis and Reactions

  • Chroman-3-amine derivatives have been studied in various synthetic reactions. For instance, 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. These compounds, when reacted with amines, lead to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Conformational Studies

  • Conformational studies have been conducted on cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines, analyzing their configurations and preferred conformations in various derivatives (Booth, Huckle, & Lockhart, 1973).

Ring Transformation Studies

  • In a study exploring the chemical reactivity of chromone-3-carboxamide, it was found that treatment with primary amines leads to the formation of chromane-2,4-diones (Ibrahim, 2013).

Biological Evaluation and Drug Design

  • A series of novel chroman-4-one derivatives were synthesized and evaluated for their cholinesterase inhibitory activities, showing potential as anti-Alzheimer's agents (Shamsimeymandi et al., 2019).

Extraction and Analytical Applications

  • Chroman-3-amine derivatives have been used in the extraction of hexavalent chromium, Cr(VI), from hydrochloric acid aqueous solutions using certain amine extractants (Someda, El-Shazly, & Sheha, 2005).

Future Directions

Chroman-3-amine hydrochloride is provided to early discovery researchers as part of a collection of unique chemicals . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLATPDKWVAAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939933
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-3-amine hydrochloride

CAS RN

18518-71-3
Record name 3-Chromanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Booth, D Huckle, IM Lockhart - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Reduction of the nitro-compound (1) with lithium aluminium hydride afforded an isomeric 2-methylchroman-3-amine hydrochloride,2 as needles, mp 260261", in ca. 70% yield. …
Number of citations: 15 pubs.rsc.org

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